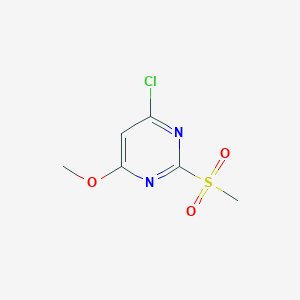

4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methoxy-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3S/c1-12-5-3-4(7)8-6(9-5)13(2,10)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNJKRNLPLOTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)S(=O)(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547800 | |

| Record name | 4-Chloro-2-(methanesulfonyl)-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-55-7 | |

| Record name | 4-Chloro-2-(methanesulfonyl)-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine, a heterocyclic compound of interest in chemical synthesis and potential pharmaceutical applications. This document compiles available data on its physical and chemical characteristics, outlines relevant experimental protocols for its synthesis and analysis, and presents a logical workflow for its preparation.

Core Physicochemical Data

The following table summarizes the known and calculated physicochemical properties of this compound and its close structural analogs. Due to the limited availability of direct experimental data for the target compound, information from related molecules is included for comparative purposes.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O₃S | ChemScene[1] |

| Molecular Weight | 222.65 g/mol | ChemScene[1] |

| CAS Number | 89466-55-7 | ChemScene, Chemsrc[1][2] |

| Melting Point | Not available. (Related compounds: 38-39 °C for 4-Chloro-6-methoxy-2-(methylthio)pyrimidine; 129-133 °C for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine) | Alfa Chemistry, Sigma-Aldrich[3] |

| Boiling Point | Not available. (Related compound: 288 °C for 4-Chloro-6-methoxy-2-(methylthio)pyrimidine) | Alfa Chemistry[3] |

| Topological Polar Surface Area (TPSA) | 69.15 Ų | ChemScene[1] |

| Calculated logP | 0.5421 | ChemScene[1] |

| Hydrogen Bond Acceptors | 5 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, starting from more readily available pyrimidine precursors. The following protocols are based on established methodologies for the synthesis of structurally similar pyrimidine derivatives.

General Synthesis of Substituted Pyrimidines

The synthesis of substituted pyrimidines often involves the condensation of a three-carbon compound with a compound containing an amidine structure.[4] Catalysts such as sodium hydroxide or sodium ethoxide are typically employed.[4]

Synthesis of 4-Chloro-2-(methylsulfonyl)pyrimidine from 2-Methylthio-4-chloropyrimidine

A general and relevant synthetic route involves the oxidation of a methylthio-substituted pyrimidine to the corresponding methylsulfonyl derivative.

Materials:

-

2-Methylthio-4-chloropyrimidine

-

95% Ethanol

-

30% Hydrogen peroxide

-

Ammonium molybdate tetrahydrate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-methylthio-4-chloropyrimidine in 95% ethanol in a single-necked flask.

-

Cool the mixture to 0 °C with magnetic stirring.

-

Slowly add 30% hydrogen peroxide and ammonium molybdate tetrahydrate dropwise.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Remove the solvent by distillation under reduced pressure.

-

Add water and then dry the product with anhydrous sodium sulfate.

-

Filter and concentrate the solution.

-

Purify the final product by silica gel column chromatography to yield the white solid product.

Logical Workflow: Synthesis of this compound

The following diagram illustrates a plausible synthetic pathway for this compound, starting from 4,6-dichloro-2-(methylthio)pyrimidine. This workflow is a logical construct based on synthetic strategies for related pyrimidine compounds.[5]

Biological Activity and Signaling Pathways

While pyrimidine derivatives are known to exhibit a wide range of biological activities, including as anti-inflammatory, antimicrobial, and antitumor agents, specific data on the biological mechanism of action and signaling pathway involvement for this compound is not currently available in the public domain.[4][5][6] The methylsulfonyl group can enhance solubility and reactivity, making such compounds valuable as building blocks in the synthesis of pharmaceuticals and agrochemicals.[7] Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.

References

- 1. CAS#:89466-55-7 | this compound | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. wjarr.com [wjarr.com]

- 5. mdpi.com [mdpi.com]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 7. chemimpex.com [chemimpex.com]

Spectroscopic and Spectrometric Characterization of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine and structurally related analogs. Due to the limited availability of complete experimental datasets for the title compound, this document presents a detailed analysis of analogous substituted pyrimidines to serve as a valuable reference for researchers in the field. The guide includes structured data tables for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a visual workflow for spectroscopic analysis.

Introduction to Spectroscopic Analysis of Pyrimidine Derivatives

Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise characterization of these molecules is paramount for understanding their structure-activity relationships. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity and purity of synthesized compounds. This guide focuses on the interpretation of spectroscopic data for pyrimidine derivatives bearing chloro, methoxy, and methylsulfonyl substituents, providing a foundational understanding for researchers working with similar scaffolds.

Spectroscopic and Spectrometric Data

The following sections present spectroscopic and spectrometric data for compounds analogous to this compound. Each table clearly identifies the specific compound for which the data is presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for an Analogous Pyrimidine Derivative

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | CDCl₃ | 6.55 | s | - | H-5 |

| 4.50 | q | 7.1 | -OCH₂CH₃ | ||

| 2.58 | s | - | -SCH₃ | ||

| 1.45 | t | 7.1 | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for an Analogous Pyrimidine Derivative

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | CDCl₃ | 172.5 | C-2 |

| 170.1 | C-6 | ||

| 161.8 | C-4 | ||

| 104.9 | C-5 | ||

| 63.8 | -OCH₂CH₃ | ||

| 14.4 | -SCH₃ | ||

| 14.2 | -OCH₂CH₃ |

Note: The data presented in Tables 1 and 2 is for 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, a structurally similar compound. The chemical shifts for this compound are expected to differ due to the change in the alkoxy and sulfur-containing substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for Analogous Pyrimidine Derivatives

| Compound | Sample Prep. | Wavenumber (cm⁻¹) | Assignment |

| Pyrimidine Derivatives | KBr pellet | ~3300-3250 | N-H stretch (if present) |

| ~2980-2920 | C-H stretch (aromatic & aliphatic) | ||

| ~1620-1525 | C=N and C=C stretch (aromatic ring) | ||

| ~1350-1300 & ~1160-1140 | S=O stretch (sulfonyl group) | ||

| ~1250-1000 | C-O stretch (methoxy group) | ||

| ~800-600 | C-Cl stretch |

Note: The data in Table 3 represents characteristic absorption ranges for functional groups found in substituted pyrimidines and is not specific to a single compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometric Data for an Analogous Pyrimidine Derivative

| Compound | Ionization Method | [M]+ or [M+H]⁺ (m/z) | Key Fragments (m/z) |

| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | ESI | 219.0 | 204, 188, 157 |

Note: The data in Table 4 is for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. The molecular ion peak for this compound would be expected at m/z 222 (for ³⁵Cl) and 224 (for ³⁷Cl) with an approximate 3:1 isotopic ratio.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic and spectrometric data for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer. Standard parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired on the same instrument, typically at a frequency of 75, 100, or 125 MHz. Proton-decoupled spectra are usually obtained to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

A dilute solution of the sample (approximately 10-100 µg/mL) is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solution is then introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational resource for the spectroscopic and spectrometric characterization of this compound and its analogs. While a complete experimental dataset for the title compound remains elusive in the public domain, the presented data for structurally similar pyrimidine derivatives, coupled with detailed experimental protocols, offers valuable insights for researchers. The systematic application of NMR, IR, and MS, as outlined in the workflow, is crucial for the unambiguous structure elucidation and purity assessment of novel pyrimidine-based compounds in drug discovery and development.

In-Depth Technical Guide: 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine (CAS 89466-55-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, hazards, and potential applications of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine (CAS Number: 89466-55-7). This document consolidates available data on its synthesis, reactivity, and safety profile, serving as a critical resource for researchers and professionals in drug discovery and medicinal chemistry. The pyrimidine sulfone moiety is a key pharmacophore, and this guide aims to facilitate further investigation into the therapeutic potential of this compound.

Chemical Identity and Physical Properties

This compound is a substituted pyrimidine derivative. The presence of a chloro leaving group, an electron-donating methoxy group, and a strongly electron-withdrawing methylsulfonyl group at positions 4, 6, and 2 respectively, imparts a unique reactivity profile to the molecule.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 89466-55-7 | [1] |

| Molecular Formula | C₆H₇ClN₂O₃S | [1] |

| Molecular Weight | 222.65 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | Pyrimidine, 4-chloro-6-methoxy-2-(methylsulfonyl)- | [1] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Melting Point | Data not available for 89466-55-7. Precursor (4-chloro-6-methoxy-2-(methylthio)pyrimidine): Data not available. Related compound (4,6-dimethoxy-2-(methylsulfonyl)pyrimidine): 129-133 °C. | [2] |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process starting from a corresponding methylthio-pyrimidine precursor.

Synthesis of the Precursor: 4-Chloro-6-methoxy-2-(methylthio)pyrimidine

The precursor can be synthesized from 4,6-dichloro-2-(methylthio)pyrimidine. A general method involves the selective nucleophilic substitution of one chlorine atom with a methoxy group. While a specific protocol for the methoxy derivative was not found, a similar reaction with ethoxide is reported.[3]

Oxidation to the Sulfone

The methylthio- group of the precursor is oxidized to the corresponding methylsulfonyl group. This is a common transformation in organosulfur chemistry. A general method for this oxidation on a similar pyrimidine scaffold involves the use of an oxidizing agent like hydrogen peroxide in the presence of a catalyst.

Experimental Workflow for a Related Oxidation:

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the precise molecular structure and conformation of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine is limited. This guide provides a detailed analysis based on computational modeling and general experimental principles applicable to pyrimidine derivatives. The structural data presented herein is derived from theoretical calculations and should be considered as such.

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The compound this compound belongs to this versatile class of heterocycles. The specific arrangement of its substituents—a chloro group, a methoxy group, and a methylsulfonyl group—on the pyrimidine ring dictates its three-dimensional shape, electronic properties, and, consequently, its potential biological activity and interactions with molecular targets.

This technical guide offers a detailed examination of the molecular structure and conformational possibilities of this compound. Understanding these structural features is critical for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Molecular Structure and Conformation

The molecular structure of this compound is defined by the geometry of the central pyrimidine ring and the spatial orientation of its three key substituents. The conformation is primarily determined by the rotation around the single bonds connecting the methoxy and methylsulfonyl groups to the pyrimidine ring.

Predicted Molecular Geometry

In the absence of experimental crystallographic data, Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular geometry with high accuracy. The following table summarizes the predicted bond lengths, bond angles, and dihedral angles for the optimized, low-energy conformation of this compound.

Table 1: Computed Geometric Parameters for this compound

| Parameter Type | Atoms Involved | Value (Å or °) |

| Bond Lengths | C4-Cl | 1.74 Å |

| C6-O1 | 1.35 Å | |

| O1-C7 (Me) | 1.43 Å | |

| C2-S | 1.77 Å | |

| S-O2 | 1.45 Å | |

| S-O3 | 1.45 Å | |

| S-C8 (Me) | 1.78 Å | |

| N1-C2 | 1.33 Å | |

| C2-N3 | 1.33 Å | |

| N3-C4 | 1.34 Å | |

| C4-C5 | 1.39 Å | |

| C5-C6 | 1.39 Å | |

| C6-N1 | 1.34 Å | |

| Bond Angles | N3-C4-Cl | 116.5° |

| C5-C4-Cl | 118.0° | |

| C5-C6-O1 | 117.5° | |

| N1-C6-O1 | 117.0° | |

| C6-O1-C7 | 118.0° | |

| N1-C2-S | 117.0° | |

| N3-C2-S | 117.0° | |

| C2-S-C8 | 104.0° | |

| O2-S-O3 | 119.5° | |

| Dihedral Angles | C5-C6-O1-C7 | ~180° (anti-periplanar) |

| N1-C2-S-C8 | ~70° (gauche) |

Note: These values are derived from computational modeling and serve as a predictive guide to the molecule's structure.

Conformational Analysis

The key determinants of the overall conformation are the rotational barriers around the C6-O(methoxy) and C2-S(sulfonyl) bonds.

-

Methoxy Group Conformation: The methoxy group is expected to lie predominantly in the plane of the pyrimidine ring to maximize resonance stabilization. The methyl group can be oriented either syn or anti to the C5 position, with the anti conformation generally being slightly more stable due to reduced steric hindrance.

-

Methylsulfonyl Group Conformation: The methylsulfonyl group is bulkier and its conformation is a critical factor. The lowest energy conformation typically involves a staggered arrangement of the S-O and S-C bonds relative to the C2-N1 and C2-N3 bonds of the pyrimidine ring. This results in a non-planar orientation of the methyl group with respect to the pyrimidine ring, as indicated by the predicted dihedral angle in Table 1.

Experimental and Computational Protocols

While specific experimental data for the title compound is not available, this section outlines the standard methodologies used to determine the molecular structure and conformation of novel pyrimidine derivatives.

Synthesis and Purification Workflow

The synthesis of this compound would likely follow a multi-step process common for pyrimidine derivatives, starting from a suitable precursor. A plausible synthetic workflow is outlined below.

Protocol Details:

-

Selective Methoxylation: A precursor such as 4,6-dichloro-2-(methylthio)pyrimidine would be treated with one equivalent of sodium methoxide (NaOMe) in methanol at a controlled temperature. This regioselective nucleophilic aromatic substitution replaces one chloro group with a methoxy group.[5]

-

Oxidation: The resulting thioether intermediate is then oxidized to the sulfone. This is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) in a suitable solvent like dichloromethane (DCM).[6]

-

Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: The structure of the purified compound is confirmed by standard spectroscopic methods:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, proton and carbon environments, and connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, particularly the strong S=O stretches of the sulfonyl group.

-

Conformational Analysis Protocol

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is typically employed for conformational analysis in solution.

Protocol Details:

-

Computational Modeling:

-

An initial conformational search is performed using molecular mechanics to identify potential low-energy structures.

-

These structures are then subjected to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT).

-

Single-point energy calculations can be performed at an even more accurate level to rank the stability of the conformers.[7][8]

-

-

NMR Spectroscopy:

-

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to measure through-space interactions between protons. The presence of a NOESY cross-peak between the methoxy protons and the H5 proton of the pyrimidine ring, for instance, would provide experimental evidence for their spatial proximity and help validate the computed conformations.

-

Hypothetical Biological Activity and Signaling Pathway

Many pyrimidine derivatives, particularly those with sulfone or sulfonamide groups, are known to act as inhibitors of key enzymes in various biological pathways.[3][6] For instance, they are prevalent in herbicides that inhibit acetolactate synthase and in drugs targeting kinases or dihydrofolate reductase (DHFR).[3]

Given the structural motifs present in this compound, it could hypothetically act as an enzyme inhibitor. The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, while the pyrimidine core can engage in π-stacking and hydrogen bonding interactions within an enzyme's active site. A plausible, though entirely hypothetical, mechanism of action could be the inhibition of a protein kinase involved in a cancer cell proliferation pathway.

In this theoretical model, the compound binds to the ATP-binding site of a kinase (e.g., Raf), preventing its activation and halting the downstream signaling cascade that leads to cell proliferation. This remains a hypothesis pending experimental validation.

Conclusion

This compound is a substituted pyrimidine with structural features that suggest potential biological activity. While experimental structural data is not currently available, computational modeling provides valuable insights into its likely geometry and conformation, highlighting a planar pyrimidine core with specific orientations of its methoxy and methylsulfonyl substituents. The methodologies for its synthesis, purification, and detailed conformational analysis are well-established within the field of medicinal chemistry. Future experimental studies are necessary to validate these theoretical predictions and to explore the compound's actual biological profile and potential as a lead for drug discovery.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 3. wjarr.com [wjarr.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Navigating the Physicochemical Landscape of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its physicochemical properties, particularly its solubility in organic solvents and its chemical stability, are critical parameters that influence its suitability for various applications, from synthetic reactions to formulation development. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines standardized, state-of-the-art experimental protocols that can be employed to generate this crucial data. Furthermore, a hypothetical degradation pathway is proposed based on the known reactivity of 2-sulfonylpyrimidines.

Introduction

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents. The subject of this guide, this compound, features key functional groups—a reactive chlorine atom, a methoxy group, and a methylsulfonyl group—that contribute to its chemical reactivity and physicochemical properties. The methylsulfonyl group, in particular, acts as an effective leaving group, making the 2-position of the pyrimidine ring susceptible to nucleophilic aromatic substitution. Understanding the solubility and stability of this molecule is paramount for its effective use in research and development.

Solubility in Organic Solvents

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical factor in its purification, crystallization, and formulation. Two key types of solubility measurements are relevant in a research and development setting: thermodynamic and kinetic solubility.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at a specific temperature and pressure. It is a crucial parameter for understanding the fundamental physicochemical properties of a compound. The shake-flask method followed by HPLC analysis is the gold-standard for determining thermodynamic solubility.[1]

Table 1: Hypothetical Thermodynamic Solubility Data for this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Isopropanol | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

Note: This table is for illustrative purposes. Experimental determination is required to populate these fields.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a small volume of a concentrated stock solution (typically in DMSO) is added to a solvent. This non-equilibrium measurement is often used in high-throughput screening (HTS) to quickly assess solubility under conditions that mimic many in vitro biological assays.[2] Nephelometry, which measures light scattering from undissolved particles, is a common high-throughput method for determining kinetic solubility.[3][4]

Table 2: Hypothetical Kinetic Solubility Data for this compound

| Organic Solvent | Temperature (°C) | Kinetic Solubility (µM) |

| Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Acetonitrile | 25 | Data not available |

| Acetone | 25 | Data not available |

| Dichloromethane | 25 | Data not available |

Note: This table is for illustrative purposes. Experimental determination is required to populate these fields.

Chemical Stability

The chemical stability of a compound determines its shelf-life and the potential for the formation of degradation products, which could be inactive or even toxic. Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][6]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling. This includes exposure to acid, base, oxidation, heat, and light.[6][7]

Table 3: Hypothetical Stability Profile of this compound under Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | Degradation Observed | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | Data not available | Hypothesized: 6-methoxy-2-(methylsulfonyl)pyrimidin-4(3H)-one |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 | Data not available | Hypothesized: 6-methoxy-2-(methylsulfonyl)pyrimidin-4(3H)-one |

| Oxidation | 3% H₂O₂ | 24 h | 25 | Data not available | Hypothesized: N-oxide derivatives, ring-opened products |

| Thermal | Solid state | 7 days | 80 | Data not available | Data not available |

| Photolytic | UV/Vis light | 7 days | 25 | Data not available | Data not available |

Note: This table is for illustrative purposes and outlines a typical experimental design. The degradation products are hypothesized based on the chemical structure.

Experimental Protocols

The following sections provide detailed methodologies for determining the thermodynamic and kinetic solubility, as well as for conducting forced degradation studies.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of equilibrium solubility in an organic solvent using the shake-flask method with quantification by High-Performance Liquid Chromatography (HPLC).[1]

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the HPLC method.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Calculate the solubility from the concentration of the diluted sample and the dilution factor.

Caption: Thermodynamic Solubility Workflow.

Protocol for Kinetic Solubility Determination (Nephelometry)

This protocol describes a high-throughput method for determining kinetic solubility using nephelometry.[3][4]

Materials:

-

This compound (as a concentrated stock solution in DMSO, e.g., 10 mM)

-

Selected organic solvents

-

96- or 384-well microplates

-

Automated liquid handler

-

Plate reader with nephelometry capabilities

Procedure:

-

Prepare a serial dilution of the compound stock solution in DMSO in a microplate.

-

Using an automated liquid handler, add a small volume (e.g., 2 µL) of each concentration of the DMSO stock solution to the wells of a new microplate.

-

Rapidly add a larger volume (e.g., 198 µL) of the desired organic solvent to each well.

-

Mix the plate briefly.

-

Measure the light scattering in each well using a nephelometer at a specified time point (e.g., 2 hours).

-

Plot the light scattering units (NTU) against the compound concentration.

-

The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating precipitation.

Caption: Kinetic Solubility Workflow.

Protocol for Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study.[5][6]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Organic solvents (for dissolving the compound if necessary)

-

Environmental chamber for thermal stability

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent. For each stress condition, mix the stock solution with the stressor solution (e.g., HCl, NaOH, H₂O₂). For thermal and photolytic studies, use the solid compound.

-

Acid and Base Hydrolysis: Incubate the compound solution with 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Oxidation: Treat the compound solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80 °C) for an extended period (e.g., 7 days).

-

Photolytic Degradation: Expose the solid compound to UV and visible light in a photostability chamber.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-PDA/MS method to separate and identify the parent compound and any degradation products.

Hypothetical Degradation Pathway

Based on the chemical structure of this compound, a plausible degradation pathway under hydrolytic conditions involves nucleophilic attack at the C4 position, leading to the displacement of the chloride ion. The electron-withdrawing nature of the pyrimidine ring and the methylsulfonyl group activates the C4 and C6 positions towards nucleophilic substitution.

Caption: Hypothetical Hydrolytic Degradation.

Conclusion

While specific experimental data on the solubility and stability of this compound in organic solvents remains to be published, this technical guide provides researchers, scientists, and drug development professionals with the necessary framework to generate this critical information. The detailed protocols for determining thermodynamic and kinetic solubility, as well as for conducting forced degradation studies, offer a clear path for the physicochemical characterization of this and similar compounds. A thorough understanding of these properties is indispensable for advancing pyrimidine-based molecules through the drug discovery and development pipeline.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. benchchem.com [benchchem.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. enamine.net [enamine.net]

- 5. sgs.com [sgs.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Discovery and synthetic history of pyrimidine sulfones in medicinal chemistry

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Applications of Pyrimidine Sulfones for Researchers, Scientists, and Drug Development Professionals.

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including nucleic acids and a multitude of approved drugs.[1][2] When functionalized with a sulfone moiety, the resulting pyrimidine sulfones exhibit a unique combination of physicochemical and pharmacological properties that have captured the attention of drug discovery programs worldwide. This technical guide provides a comprehensive overview of the discovery and synthetic history of pyrimidine sulfones, their diverse applications in medicinal chemistry, detailed experimental protocols for their synthesis, and an exploration of their mechanisms of action through key signaling pathways.

Discovery and Historical Perspective

The history of pyrimidine sulfones in medicinal chemistry is not one of a single breakthrough discovery but rather a gradual evolution. Initially, 2-sulfonylpyrimidines were recognized for their utility as reactive intermediates in organic synthesis, with reports dating back nearly a century.[3] The sulfone group acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitating the introduction of various functionalities onto the pyrimidine ring.[3][4]

The transition from synthetic intermediates to targeted therapeutic agents began with the broader exploration of aryl sulfones and sulfonamides in drug discovery. The recognition of the sulfonamide moiety as a key pharmacophore in antibacterial drugs and diuretics paved the way for its incorporation into more complex heterocyclic systems. In recent decades, particularly with the rise of kinase inhibitors in oncology, the pyrimidine sulfone scaffold has emerged as a critical component in the design of highly potent and selective therapeutic agents. Researchers have increasingly exploited the unique electronic properties of the sulfonyl group to modulate drug-target interactions and fine-tune pharmacokinetic profiles.

Synthetic Methodologies

The synthesis of pyrimidine sulfones can be broadly categorized into two main approaches: the construction of the pyrimidine ring already bearing a sulfone or sulfone precursor, and the introduction of the sulfone group onto a pre-formed pyrimidine scaffold. The latter is more common and versatile.

Oxidation of Pyrimidinyl Sulfides

The most prevalent method for the synthesis of pyrimidine sulfones is the oxidation of the corresponding pyrimidinyl sulfides. This transformation is typically achieved using a variety of oxidizing agents, with the choice of reagent and reaction conditions being crucial to avoid over-oxidation or degradation of the pyrimidine ring.

Key Oxidizing Agents:

-

meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for the oxidation of sulfides to sulfones.

-

Hydrogen Peroxide (H₂O₂): A greener and more atom-economical oxidant, often used in combination with a catalyst.[5]

-

Potassium peroxymonosulfate (Oxone®): A stable and versatile oxidizing agent.

-

Sodium perborate: A mild and selective oxidizing agent.

Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| m-CPBA | DCM, rt, 16 h to 4 d[6] | High efficiency, readily available | Potentially explosive, formation of chlorinated byproducts |

| Hydrogen Peroxide (H₂O₂) | 30% w/w aq. H₂O₂, AcOH, rt, 16–24 h[6] | Environmentally benign, inexpensive | Can require catalysts, may lead to over-oxidation |

| Oxone® | MeOH/H₂O, rt | Stable, easy to handle | Can be acidic, may require pH control |

| Sodium Perborate | Acetic acid, 50-60 °C | Mild, selective | Slower reaction rates |

Experimental Protocol: General Procedure for the Oxidation of 2-(Methylthio)pyrimidine to 2-(Methylsulfonyl)pyrimidine using m-CPBA

-

Materials: 2-(Methylthio)pyrimidine, meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, and standard laboratory glassware.

-

Procedure:

-

Dissolve 1.0 equivalent of 2-(methylthio)pyrimidine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Add 2.2 equivalents of m-CPBA portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(methylsulfonyl)pyrimidine.[6]

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Nucleophilic Aromatic Substitution (SNAr)

An alternative approach involves the reaction of a di-halopyrimidine with a sulfinate salt. This method is particularly useful for introducing a variety of sulfone groups.

Experimental Protocol: Synthesis of a Pyrimidine Sulfone via SNAr

-

Materials: 2,4-dichloropyrimidine, sodium benzenesulfinate, dimethylformamide (DMF), and standard laboratory glassware.

-

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in DMF, add sodium benzenesulfinate (1.1 eq).

-

Heat the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrimidine sulfone.

-

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Pyrimidine sulfones have demonstrated a broad spectrum of biological activities, with oncology and inflammation being the most prominent therapeutic areas.

Anticancer Activity: Kinase Inhibition

A significant number of pyrimidine sulfone derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The pyrimidine core is a well-established scaffold for EGFR inhibitors. The addition of a sulfone moiety can enhance binding affinity and selectivity. Several pyrimidine-sulfonamide hybrids have shown potent activity against wild-type and mutant forms of EGFR, which are implicated in non-small-cell lung cancer (NSCLC).[7][8] For instance, osimertinib, a third-generation EGFR inhibitor, features an aminopyrimidine core and targets the T790M mutation.[9] While not a sulfone itself, its development highlights the importance of the pyrimidine scaffold in this area. More directly, pyrrolo[2,3-d]pyrimidine derivatives with sulfone substitutions have been identified as fourth-generation EGFR inhibitors targeting triple mutations.[10]

-

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that is often overexpressed in inflammatory diseases and various cancers. Pyrimidine sulfones have been designed as selective COX-2 inhibitors.[11][12][13] The sulfone group often mimics the sulfonamide or methylsulfone group of celecoxib, a well-known COX-2 inhibitor, by interacting with the hydrophilic side pocket of the COX-2 active site.

Table 2: Selected Pyrimidine Sulfone Derivatives and their Biological Activities

| Compound Class | Target | Key Derivatives | IC₅₀ Values | Therapeutic Area | Reference(s) |

| Pyrrolo[2,3-d]pyrimidines | EGFR19del/T790M/C797S | Compound 31r | < 1 nM | NSCLC | [10] |

| Pyrrolo[2,3-d]pyrimidines | EGFRL858R/T790M/C797S | Compound 32i | < 15 nM | NSCLC | [10] |

| Pyrimidine-based | COX-2 | Compound 93 | 1.8 µM | Inflammation/Cancer | [11] |

| Cyanopyrimidines | COX-2 | Compound 5d | Submicromolar (comparable to Celecoxib) | Inflammation/Cancer | [13] |

| Pyrazolo[1,5-a]pyrimidine-sulfonamides | Anticancer | Hybrid 46 | 0.96 µM (MCF-7), 1.07 µM (MDA-MB-468) | Breast Cancer | [14] |

| Thioether-containing pyrimidine-sulfonamides | Aurora kinase | Hybrid 16 | 8.0 nM | Cancer | [14] |

Antiviral and Antibacterial Activity

The versatility of the pyrimidine sulfone scaffold extends to infectious diseases. Some derivatives have been investigated as potential antiviral and antibacterial agents.[15][16] For example, certain pyrimido[4,5-d]pyrimidines have shown efficacy against human coronavirus 229E.[17]

Signaling Pathways and Mechanism of Action

The therapeutic effects of pyrimidine sulfones are intrinsically linked to their ability to modulate specific signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[18] In many cancers, this pathway is hyperactivated due to EGFR mutations or overexpression. Pyrimidine sulfone-based EGFR inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[7]

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine sulfone derivatives.

Covalent Inhibition through Michael Addition

Certain pyrimidine sulfones, particularly 2-sulfonylpyrimidines, can act as covalent inhibitors.[3][6] They serve as Michael acceptors, reacting with nucleophilic residues such as cysteine in the active site of target proteins. This irreversible binding can lead to prolonged and potent inhibition.

Caption: Workflow of covalent inhibition by 2-sulfonylpyrimidines via SNAr reaction.

Conclusion and Future Directions

Pyrimidine sulfones have firmly established their place in the medicinal chemist's toolbox. Their synthetic tractability, coupled with their ability to engage in a variety of drug-target interactions, makes them a highly attractive scaffold for the development of novel therapeutics. The journey from simple synthetic reagents to potent and selective drugs, particularly in the realm of kinase inhibition, has been remarkable. Future research will likely focus on expanding the therapeutic applications of pyrimidine sulfones beyond oncology and inflammation, exploring new protein targets, and developing novel covalent inhibitors with improved selectivity and safety profiles. The continued exploration of this versatile chemical class holds immense promise for addressing unmet medical needs.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors [frontiersin.org]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. gsconlinepress.com [gsconlinepress.com]

- 17. mdpi.com [mdpi.com]

- 18. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Sulfonylpyrimidines: A Technical Overview of Biological Screening and Preliminary Activities

For Researchers, Scientists, and Drug Development Professionals

The sulfonylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the biological screening and preliminary activity of various sulfonylpyrimidine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile chemical motif.

Anticancer Activity

Sulfonylpyrimidine derivatives have shown significant promise as anticancer agents, with activities attributed to diverse mechanisms, including the modulation of key signaling pathways and direct covalent modification of protein targets.

Activity Against p53-Compromised Cancers

A notable area of investigation has been the activity of 2-sulfonylpyrimidines in cancer cells with mutated or compromised p53, a critical tumor suppressor protein.

| Compound | Cell Line | Activity | Value | Reference |

| PK11007 | Various cancer cell lines | Anticancer activity | - | [1] |

| APR-246 | DMS273, DMS53 (mutant p53 cancer cell lines) | More effective killing of mutant p53 cancer cells | - | [1] |

| 1-(p-toluenesulfonyl)cytosine (4H) | Anaplastic mammary carcinoma (in vivo) | Tumor Growth Inhibition | P<0.01 (at 400 mg/kg) | [2] |

| zinc(II) [1-(p-toluenesulfonyl)cytosine]2 (4K) | Anaplastic mammary carcinoma (in vivo) | Tumor Growth Inhibition | P<0.01 (at 200 and 300 mg/kg) | [2] |

| Pyrimidine-sulfonamide hybrid 3a | HCT-116 (colon cancer) | Antiproliferative activity | IC50: 5.66 µM | [3] |

| Pyrimidine-sulfonamide hybrid 3b | HCT-116 (colon cancer) | Antiproliferative activity | IC50: 9.59 µM | [3] |

| Pyrimidine-sulfonamide hybrid 42 | HepG2, HCT-116, MCF-7 | Antiproliferative activity | IC50: 10.41–14.67 μM | [3] |

| Pyrimidine-sulfonamide hybrid 42 | VEGFR-2 | Inhibitory activity | IC50: 9.7 μM | [3] |

In Vivo Antitumor Activity Assessment: The antitumor activity of N-sulfonylpyrimidine derivatives was evaluated in vivo using a murine anaplastic mammary carcinoma model.[2]

-

Animal Model: Female BALB/c mice.

-

Tumor Induction: Subcutaneous injection of 2 x 10^5 viable tumor cells.

-

Treatment: Intraperitoneal (i.p.) or oral (p.o.) administration of the test compounds at various doses and schedules.

-

Evaluation: The antitumor effect was assessed by measuring the mean tumor diameter and calculating the tumor growth inhibition. Statistical significance was determined using Student's t-test.[2]

Cell Viability and Antiproliferative Assays (MTT Assay): The antiproliferative activity of pyrimidine-sulfonamide hybrids against various cancer cell lines (HCT-116, HepG2, MCF-7) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

-

Cell Culture: Cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells were seeded in 96-well plates and treated with different concentrations of the test compounds.

-

Assay: After a specified incubation period (e.g., 72 hours), MTT solution was added to each well. The resulting formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[3]

Certain 2-sulfonylpyrimidines, such as PK11007, act as mild thiol alkylating agents.[1] They can covalently modify surface-exposed cysteines on the p53 protein, leading to its stabilization without compromising its DNA binding activity. This stabilization can up-regulate p53 target genes and increase cellular reactive oxygen species (ROS) levels, contributing to the anticancer effect.[1] The mechanism can be both p53-dependent and independent, depending on the cellular context.[1]

Caption: Stabilization of mutant p53 by 2-sulfonylpyrimidines.

Inhibition of Apoptosis

A series of 2-sulfonyl-pyrimidinyl derivatives have been identified as potent apoptosis inhibitors that act by stabilizing mitochondrial respiratory complex II.[4]

| Compound | Cell Line/Target | Activity | Value | Reference |

| N-(2-hydroxy-5-methylphenyl)-4-((4-(thiophen-2-yl)-6-(trifluoromethyl) pyrimidin-2-yl)sulfonyl)butanamide | U2OS_Bim | Apoptosis Inhibition | EC50 = 4.0 μM | [4] |

| Compound 42 (TC9-305) | - | Apoptosis Inhibition | Picomolar level | [4] |

Phenotypic Screening for Apoptosis Inhibitors: A high-throughput screening campaign was conducted to identify small molecules that block apoptosis in a U2OS cell line engineered to overexpress the pro-apoptotic protein Bim upon doxycycline induction (U2OS_Bim).[4]

-

Cell Line: U2OS_Bim.

-

Induction: Apoptosis was induced by the addition of Doxycycline.

-

Screening: A chemical library was screened for compounds that maintained cell survival.

-

Confirmation: Active hits were confirmed by determining their EC50 values.[4]

Cytochrome c Release Assay: To determine if the compounds act upstream of caspase activation, immunofluorescence imaging was used to monitor the release of cytochrome c from the mitochondria.[4]

-

Cell Treatment: Cells were treated with the hit compound and apoptosis was induced.

-

Immunostaining: Cells were fixed, permeabilized, and stained with an antibody against cytochrome c.

-

Imaging: Fluorescence microscopy was used to visualize the localization of cytochrome c. Release from mitochondria is indicated by a diffuse cytoplasmic staining pattern.[4]

The 2-sulfonyl-pyrimidinyl compounds were found to function upstream of caspase activation by preventing the mitochondrial release of cytochrome c, a key event in the intrinsic apoptosis pathway.[4]

Caption: Apoptosis inhibition by 2-sulfonyl-pyrimidinyl compounds.

Antibacterial Activity

Sulfonylpyrimidine derivatives have demonstrated notable antibacterial activity, often through a covalent mechanism of action targeting essential bacterial enzymes.

Inhibition of Staphylococcus aureus Sortase A

2-Sulfonylpyrimidines have been identified as a new class of potent covalent inhibitors of S. aureus sortase A (SrtA), an enzyme crucial for the anchoring of virulence factors to the bacterial cell wall.[5]

| Compound | Target | Activity | Value | Reference |

| Parent Compound 4 | S. aureus SrtA | Inhibition | 97% at 100 µM (16h) | [5] |

| Compound 5b | S. aureus SrtA | Inhibition Potency | k2nd = 1,175 M⁻¹min⁻¹ | [5] |

Sortase A Inhibition Assay: The inhibitory activity of sulfonylpyrimidine derivatives against SrtA was determined using a fluorescence resonance energy transfer (FRET)-based assay.

-

Enzyme: Recombinant S. aureus SrtA.

-

Substrate: A synthetic peptide substrate containing a fluorophore and a quencher linked by the LPXTG recognition sequence.

-

Assay: In the presence of the inhibitor, the cleavage of the substrate by SrtA is reduced, resulting in a lower fluorescence signal.

-

Measurement: The reaction kinetics were monitored by measuring the fluorescence intensity over time. Inhibition constants (KI) and second-order rate constants (k2nd) were calculated.[5]

Mass Spectrometry for Covalent Adduct Confirmation: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry was used to confirm the covalent modification of SrtA by the inhibitors.[5]

-

Sample Preparation: SrtA was incubated with the inhibitor.

-

Analysis: The mass of the intact protein was measured. An increase in mass corresponding to the molecular weight of the inhibitor fragment confirms covalent binding.[5]

2-Sulfonylpyrimidines react with the active site cysteine (Cys184) of SrtA via a nucleophilic aromatic substitution (SNAr) reaction.[5] This covalent modification inactivates the enzyme, preventing the processing of surface proteins and thereby reducing bacterial virulence.

Caption: Workflow for the identification and characterization of SrtA inhibitors.

General Antibacterial Activity

Various sulfonylpyrimidine and pyrimidine-sulfonamide derivatives have been screened for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[6][7]

| Compound Series | Bacterial Strains | Activity | Reference |

| 5a-h | B. subtilis, B. sphaericus, S. aureus, P. aeruginosa, K. aerogenes, C. violaceum | Compounds 5d and 5e showed potent activity. | [6] |

| 1-6 | - | All compounds exhibited significant antibacterial potential. | [7] |

| A5, A31, A33 | Xanthomonas oryzae pv. Oryzae (Xoo) | EC50: 4.24, 6.77, 9.35 μg/mL, respectively | [8] |

| A1, A3, A5, A33 | Xanthomonas axonopodis pv. Citri (Xac) | EC50: 79.02, 82.28, 70.80, 44.11 μg/mL, respectively | [8] |

In Vitro Antibacterial Screening (Agar Well Diffusion Method): The antibacterial activity of synthesized compounds is often initially assessed using the agar well diffusion method.

-

Bacterial Culture: The test bacteria are uniformly spread on the surface of a suitable agar medium.

-

Well Preparation: Wells are made in the agar plate using a sterile cork borer.

-

Compound Application: A solution of the test compound at a specific concentration is added to each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement: The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination: The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using methods like broth microdilution.

-

Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions.

-

Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Other Biological Activities

Beyond anticancer and antibacterial applications, sulfonylpyrimidine derivatives have been investigated for a range of other biological activities.

Antiviral Activity

The pyrimidine scaffold is a well-known pharmacophore in antiviral drug discovery.[9] Sulfonamide-containing compounds have also shown antiviral potential, for instance, by inhibiting the entry and replication of influenza viruses.[10] While specific data on sulfonylpyrimidine derivatives as broad-spectrum antivirals is emerging, the combination of these two privileged moieties represents a promising strategy for future research.

Herbicidal Activity

Triazolopyrimidine sulfonamides are a known class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS).[11] More recently, novel ureidopyrimidine compounds containing sulfonamide fragments have been developed as potent herbicides targeting protoporphyrinogen oxidase.[12] This highlights the potential of the broader class of pyrimidine sulfonamides in agricultural applications.

Conclusion and Future Directions

The sulfonylpyrimidine core represents a highly versatile and promising scaffold for the development of new therapeutic and agrochemical agents. The ability of these compounds to act as covalent modifiers, particularly through reaction with cysteine residues, provides a powerful mechanism for achieving high potency and selectivity. The diverse range of biological activities, from anticancer and antibacterial to antiviral and herbicidal, underscores the rich chemical space that remains to be explored.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the sulfonylpyrimidine core and its substituents to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Detailed biochemical and cellular studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic and Toxicological Profiling: In-depth evaluation of the drug-like properties of lead compounds to assess their potential for further development.

By leveraging the foundational knowledge outlined in this guide, researchers can accelerate the discovery and development of next-generation sulfonylpyrimidine-based agents to address unmet needs in medicine and agriculture.

References

- 1. pnas.org [pnas.org]

- 2. Antitumor activity of novel N-sulfonylpyrimidine derivatives on the growth of anaplastic mammary carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition and Ischemia Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of Herbicidal Ureidopyrimidine Compounds: Focus on Sulfonamide Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Methylsulfonyl Group on a Pyrimidine Ring: A Gateway to Novel Therapeutics and Functional Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The methylsulfonyl group (-SO₂CH₃), when attached to a pyrimidine ring, serves as a highly effective activating group and an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This reactivity profile has positioned methylsulfonyl pyrimidines as crucial intermediates in the synthesis of a diverse array of biologically active molecules, including anticancer agents and materials for polymer science. This technical guide provides a comprehensive overview of the reactivity of the methylsulfonyl group on the pyrimidine core, detailing its impact on the ring's electrophilicity, its performance in SₙAr reactions with various nucleophiles, and its application in drug discovery, particularly in modulating the p53 signaling pathway. This document includes structured quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its practical application in a laboratory setting.

Introduction: The Activating Power of the Methylsulfonyl Group

The pyrimidine ring, a fundamental scaffold in numerous natural and synthetic bioactive compounds, can be rendered susceptible to nucleophilic attack through the introduction of a potent electron-withdrawing group. The methylsulfonyl group stands out in this regard, significantly enhancing the electrophilicity of the carbon atom to which it is attached. This activation is pivotal for facilitating nucleophilic aromatic substitution reactions, a cornerstone of modern organic synthesis.

The superior reactivity of the methylsulfonyl group as a leaving group, when compared to other common leaving groups like halogens, has been well-documented.[1][2] This enhanced reactivity allows for milder reaction conditions and broader substrate scope, making methylsulfonyl pyrimidines highly valuable synthetic intermediates.

Reactivity Profile and Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity for methylsulfonyl pyrimidines is nucleophilic aromatic substitution. The strong electron-withdrawing nature of the sulfonyl group polarizes the C-S bond and stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.

The Methylsulfonyl Group as a Superior Leaving Group

Studies have consistently demonstrated the superior leaving group ability of the methylsulfonyl group in comparison to other functionalities on the pyrimidine ring. For instance, in competitive reactions, the sulfonyl group is readily displaced by nucleophiles while corresponding 2-halo, 2-methylthio, 2-hydroxy, and 2-amino pyrimidines often fail to react under similar conditions.[1]

Influence of Substituents on Reactivity

The reactivity of the methylsulfonyl pyrimidine core can be finely tuned by the introduction of additional substituents on the pyrimidine ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the ring and accelerate the rate of SₙAr, while electron-donating groups (EDGs) have the opposite effect.[1]

Table 1: Effect of Substituents on the Second-Order Rate Constants (k) for the Reaction of 2-Methylsulfonylpyrimidines with Thiols. [1]

| Substituent at Position 5 | Rate Constant (k) at pH 7.0 (M⁻¹s⁻¹) | Relative Reactivity (vs. Unsubstituted) |

| -H (Unsubstituted) | 1.2 x 10⁻² | 1 |

| -COOMe | 9900 | >800,000 |

| -NO₂ | ~10³ - 10⁴ | ~10⁵ - 10⁶ |

| -CF₃ | ~10⁰ - 10¹ | ~10² - 10³ |

| -NH₂ | No reaction observed | - |

| -OMe | No reaction observed | - |

Reaction with Various Nucleophiles

Methylsulfonyl pyrimidines readily react with a wide range of nucleophiles, including thiols, amines, and phenoxides.

-

Thiols: The reaction with thiols is particularly efficient and has been extensively utilized in bioconjugation and drug discovery for targeting cysteine residues in proteins.[1][3]

-

Amines: Primary and secondary amines are effective nucleophiles for displacing the methylsulfonyl group, leading to the formation of substituted aminopyrimidines.[4]

-

Phenoxides: The reaction with phenoxides provides a route to aryloxy pyrimidine derivatives.[4]

Experimental Protocols

Synthesis of 2-(Methylsulfonyl)pyrimidine

The synthesis of 2-(methylsulfonyl)pyrimidine is typically achieved through a two-step process involving the synthesis of the corresponding 2-(methylthio)pyrimidine followed by oxidation.

Protocol 1: Synthesis of 2-(Methylthio)pyrimidine [5]

-

Materials: 1,3-dicarbonyl compound (e.g., malonaldehyde), S-methylisothiouronium sulfate, sodium hydroxide, ethanol, phosphorus oxychloride (POCl₃), triethylamine (NEt₃).

-

Procedure:

-

To a stirred solution of S-methylisothiouronium sulfate in ethanol, add the 1,3-dicarbonyl compound and sodium hydroxide at room temperature.

-

Heat the mixture at reflux for 4 hours.

-

Cool the reaction mixture to room temperature, filter the precipitate, and dry under vacuum.

-

To the dried solid, add POCl₃ and NEt₃ and heat at reflux for 3 hours.

-

After cooling, quench the reaction with ice water and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-(methylthio)pyrimidine.

-

Protocol 2: Oxidation to 2-(Methylsulfonyl)pyrimidine [5][6]

-

Materials: 2-(Methylthio)pyrimidine, Oxone (or hydrogen peroxide), tetrabutylammonium bromide, acetone, water (or acetic acid, sodium tungstate dihydrate).

-

Procedure using Oxone:

-

Dissolve the 2-(methylthio)pyrimidine and tetrabutylammonium bromide in acetone.

-

Slowly add a solution of Oxone in water to the vigorously stirred mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Isolate the product by filtration, wash with water, and dry to yield the solid 2-(methylsulfonyl)pyrimidine.

-

-

Procedure using Hydrogen Peroxide:

Nucleophilic Aromatic Substitution with a Thiol Nucleophile[3]

-

Materials: 2-(Methylsulfonyl)pyrimidine, thiol (e.g., N-acetylcysteine methyl ester - NACME or glutathione - GSH), phosphate buffer (pH 7.0).

-

Procedure for Kinetic Analysis:

-

Prepare solutions of the 2-sulfonylpyrimidine and the thiol nucleophile in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

-

Mix the reactants in a 1:10 ratio (sulfonylpyrimidine:thiol) for pseudo-first-order conditions.

-

Monitor the reaction progress by ¹H NMR spectroscopy, following the disappearance of the starting material and the appearance of the product and methanesulfinic acid.

-

Calculate the second-order rate constant (k) from the reaction kinetics.

-

Visualization of Workflows and Signaling Pathways

General Experimental Workflow

Caption: General workflow for the synthesis and reaction of 2-(methylsulfonyl)pyrimidine.

Modulation of the p53 Signaling Pathway

Certain 2-sulfonylpyrimidines, such as the compound PK11007, have been identified as anticancer agents that can reactivate mutant p53.[7][8] They achieve this by covalently modifying surface-exposed cysteine residues on the p53 protein, leading to its stabilization and the subsequent activation of downstream pro-apoptotic pathways.

Caption: Simplified signaling pathway of mutant p53 reactivation by a 2-sulfonylpyrimidine.

Conclusion

The methylsulfonyl group imparts a unique and highly advantageous reactivity profile to the pyrimidine ring. Its exceptional performance as a leaving group in nucleophilic aromatic substitution reactions has made methylsulfonyl pyrimidines indispensable tools in organic synthesis. The ability to fine-tune their reactivity through the introduction of various substituents further enhances their versatility. The successful application of these compounds in the development of anticancer agents that modulate the p53 signaling pathway underscores their significant potential in drug discovery. The experimental protocols and workflows detailed in this guide are intended to provide a practical foundation for researchers to explore and exploit the rich chemistry of methylsulfonyl pyrimidines in their own research endeavors.

References

- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Methylsulfonyl Group: A Powerful Electron-Withdrawing Moiety in Pyrimidine Chemistry for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The strategic functionalization of this heterocyclic ring is paramount in modulating the physicochemical and pharmacological properties of drug candidates. Among the various substituents, the methylsulfonyl (-SO₂CH₃) group stands out as a potent electron-withdrawing group (EWG) that significantly influences the reactivity and biological activity of the pyrimidine core. This technical guide provides a comprehensive overview of the electron-withdrawing effects of the methylsulfonyl group in pyrimidines, focusing on its impact on chemical reactivity, acidity, and its application in the design of targeted covalent inhibitors and other therapeutics.

Electron-Withdrawing Nature of the Methylsulfonyl Group

The methylsulfonyl group exerts a strong electron-withdrawing effect through a combination of inductive and resonance effects. The highly electronegative oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the pyrimidine ring. This effect is particularly pronounced when the methylsulfonyl group is attached to the C2, C4, or C6 positions of the pyrimidine ring, which are already electron-deficient.

Impact on Physicochemical Properties

Acidity (pKa)